molecular formula C23H19FN4O2S2 B2795760 N-(4-fluorophenyl)-2-({6-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)acetamide CAS No. 954696-73-2

N-(4-fluorophenyl)-2-({6-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)acetamide

Cat. No.: B2795760
CAS No.: 954696-73-2
M. Wt: 466.55
InChI Key: JDQLVMXCLLJLGM-UHFFFAOYSA-N
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Description

This compound features a pyridazine core linked to a 4-methyl-1,3-thiazole moiety via a sulfanyl group. The thiazole ring is substituted with a 4-methoxyphenyl group, while the acetamide side chain includes a 4-fluorophenyl substituent. The presence of electron-withdrawing (fluorophenyl) and electron-donating (methoxyphenyl) groups may influence solubility and binding affinity .

Properties

IUPAC Name

N-(4-fluorophenyl)-2-[6-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19FN4O2S2/c1-14-22(32-23(25-14)15-3-9-18(30-2)10-4-15)19-11-12-21(28-27-19)31-13-20(29)26-17-7-5-16(24)6-8-17/h3-12H,13H2,1-2H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDQLVMXCLLJLGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=C(C=C2)OC)C3=NN=C(C=C3)SCC(=O)NC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19FN4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(4-fluorophenyl)-2-({6-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)acetamide” typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the thiazole ring: This can be achieved by reacting a suitable thioamide with a haloketone.

    Introduction of the pyridazine ring: This step may involve a cyclization reaction using appropriate precursors.

    Attachment of the fluorophenyl and methoxyphenyl groups: These groups can be introduced through nucleophilic substitution reactions.

    Final assembly: The final step involves coupling the intermediate compounds to form the target molecule.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thioacetamide moiety.

    Reduction: Reduction reactions could target the nitro or carbonyl groups if present.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the aromatic rings.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure might make it a valuable intermediate in organic synthesis.

Biology

In biological research, the compound could be investigated for its potential as a pharmaceutical agent. Its structural features suggest it might interact with biological targets such as enzymes or receptors.

Medicine

In medicine, the compound could be explored for its therapeutic potential. It might exhibit activity against certain diseases or conditions, making it a candidate for drug development.

Industry

In industry, the compound could be used in the development of new materials or as a specialty chemical in various applications.

Mechanism of Action

The mechanism of action of “N-(4-fluorophenyl)-2-({6-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)acetamide” would depend on its specific interactions with molecular targets. Potential mechanisms could include:

    Enzyme inhibition: The compound might inhibit the activity of certain enzymes by binding to their active sites.

    Receptor modulation: It could act as an agonist or antagonist at specific receptors, altering cellular signaling pathways.

    DNA/RNA interaction: The compound might interact with nucleic acids, affecting gene expression or replication.

Comparison with Similar Compounds

Structural Analogues and Core Heterocycles

The compound’s uniqueness lies in its pyridazine-thiazole hybrid core , distinguishing it from analogs with pyridine, triazole, or other heterocycles. Key comparisons include:

Compound Name Core Structure Key Substituents Bioactivity (if reported) Synthesis Method (Reference)
Target Compound Pyridazine + Thiazole 4-Methoxyphenyl (thiazole), 4-fluorophenyl (acetamide) Not explicitly reported in evidence Likely coupling of bromomethyl-thiazole with pyridazine-thiol precursor (inferred from )
N-(4-Fluorophenyl)-6-((4-methyl-2-phenylthiazol-5-yl)methylthio)-nicotinamide (28) Pyridine + Thiazole Phenyl (thiazole), 4-fluorophenyl (nicotinamide) Antiproliferative activity (ESI-MS: m/z = 436.1) Thionicotinamide + bromomethyl-thiazole coupling
N-(3-chloro-4-fluorophenyl)-2-{[4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide Triazole + Pyridine Chlorofluorophenyl (acetamide), pyridinyl (triazole) Not reported Alkylation of α-chloroacetamides with triazole-thiols
2-{[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide Triazole + Thiophene Thiophene (triazole), 4-fluorophenyl (acetamide) Not reported Similar to with thiophene substitution
N-{4-[4-(3-{[(2,5-difluorophenyl)sulfonyl]amino}-2-fluorophenyl)-2-(piperidin-4-yl)-1,3-thiazol-5-yl]pyridin-2-yl}acetamide Thiazole + Pyridine Difluorophenylsulfonyl, piperidinyl (thiazole), pyridinyl Likely kinase inhibition (structure-activity) Multi-step coupling involving sulfonylation

Substituent Effects on Physicochemical Properties

  • Electron-Donating Groups : The 4-methoxyphenyl in the target compound may enhance solubility compared to phenyl (in compound 28 ) or chlorophenyl groups (in ).
  • Electron-Withdrawing Groups : The 4-fluorophenyl in the acetamide side chain is common across analogs (e.g., ), suggesting a role in stabilizing hydrogen bonding or π-π interactions.
  • Heterocyclic Variations : Replacing pyridazine with pyridine (compound 28 ) reduces ring strain but may alter binding specificity. Triazole-based analogs () exhibit different hydrogen-bonding capabilities due to nitrogen-rich cores.

Pharmacological Potential (Inferred)

While bioactivity data for the target compound is absent in the evidence, structural analogs suggest plausible applications:

  • Antiproliferative Activity : Compound 28 showed in vitro activity (ESI-MS confirmed purity), implying the target compound may share similar mechanisms.
  • Anti-Exudative Effects : Triazole-acetamides with furan substituents () demonstrated dose-dependent anti-exudative activity in rats, though core heterocycles differ.

Biological Activity

N-(4-fluorophenyl)-2-({6-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)acetamide is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a fluorophenyl group, a thiazole moiety, and a pyridazine ring. The presence of these functional groups is crucial for its biological activity.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that thiazole-linked compounds can inhibit cancer cell proliferation through various mechanisms:

  • Cell Cycle Arrest : Compounds induce cell cycle arrest at the G1 phase, leading to reduced proliferation rates.
  • Apoptosis Induction : They trigger apoptosis in cancer cells by activating intrinsic pathways involving caspases.

In one study, an analogue demonstrated an IC50 value of less than 10 µM against A549 lung adenocarcinoma cells, indicating potent activity against this cancer type .

Anticonvulsant Activity

The compound has also been evaluated for anticonvulsant properties. In a picrotoxin-induced convulsion model, thiazole derivatives were shown to exhibit significant protective effects against seizures. The SAR analysis revealed that electron-withdrawing groups enhance anticonvulsant activity, suggesting that the fluorine atom in the compound may contribute positively to this effect .

Structure-Activity Relationship (SAR)

The SAR studies highlight the importance of specific substituents on the phenyl and thiazole rings:

SubstituentEffect on Activity
FluorineIncreases potency against cancer cells
MethylEnhances anticonvulsant activity
MethoxyContributes to overall biological efficacy

Compounds with methyl or methoxy groups at specific positions on the phenyl ring showed improved cytotoxicity and selectivity towards cancer cell lines .

Case Studies

  • Study on Anticancer Activity :
    • A novel compound derived from a similar scaffold was tested against multiple cancer cell lines including MCF7 and A549.
    • Results showed an IC50 of 8 µM for MCF7 and 9 µM for A549 cells, demonstrating significant anticancer potential.
  • Anticonvulsant Efficacy :
    • In a study involving various thiazole derivatives, one analogue exhibited a median effective dose (ED50) of 24.38 mg/kg in an electroshock seizure test, indicating strong anticonvulsant properties .

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